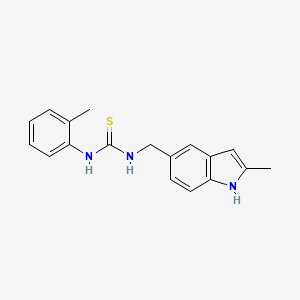
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea, also known as MITU, is a compound that has been of interest in the field of scientific research due to its potential pharmacological applications. It belongs to the class of thiourea derivatives and has a molecular formula of C19H20N2S.
Mecanismo De Acción
The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is not fully understood. However, it has been proposed that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea exerts its pharmacological effects by modulating various signaling pathways in cells. For example, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to exert various biochemical and physiological effects in cells. It has been shown to decrease the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to have low toxicity and is well-tolerated by cells. However, one limitation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea. One potential area of research is the development of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with o-toluidine and thiourea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been studied for its potential pharmacological applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the replication of viruses such as HIV and HCV.
Propiedades
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12-5-3-4-6-16(12)21-18(22)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBACDLGBJHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

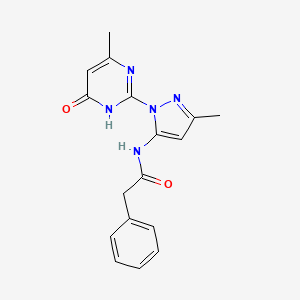


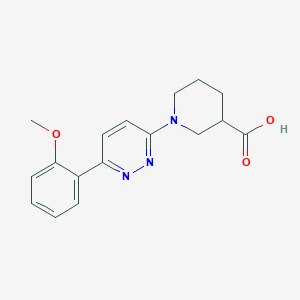
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
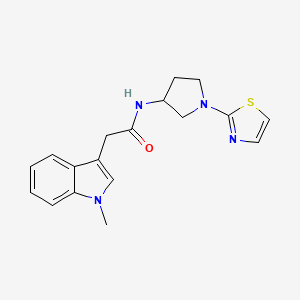
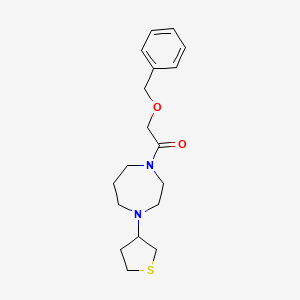
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
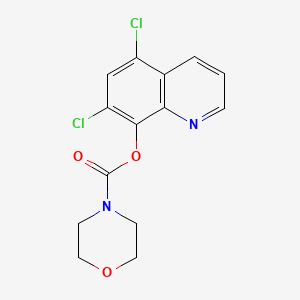


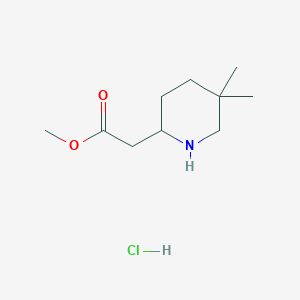
![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)